molecular formula C22H27NO4S B12144400 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)acetamide

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B12144400
M. Wt: 401.5 g/mol
InChI Key: YEYHCRLYVNIAGZ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)acetamide is a structurally complex acetamide derivative characterized by three key substituents:

  • 3,4-Dimethylphenoxy group: An aromatic ether moiety with electron-donating methyl groups at the 3- and 4-positions.
  • 4-Methylbenzyl group: A benzyl substituent with a methyl group para to the nitrogen atom.

While direct synthesis data for this compound are unavailable in the provided evidence, analogous acetamides (e.g., N-(1,1-dioxidotetrahydrothiophen-3-yl) derivatives in and ) are synthesized via carbodiimide-mediated coupling of carboxylic acids with amines in dichloromethane, followed by crystallization from polar solvents .

Properties

Molecular Formula

C22H27NO4S

Molecular Weight

401.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C22H27NO4S/c1-16-4-7-19(8-5-16)13-23(20-10-11-28(25,26)15-20)22(24)14-27-21-9-6-17(2)18(3)12-21/h4-9,12,20H,10-11,13-15H2,1-3H3

InChI Key

YEYHCRLYVNIAGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC(=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Sulfone Introduction: The next step involves the introduction of the sulfone group. This can be achieved by reacting tetrahydrothiophene with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the sulfone intermediate.

    Amide Formation: The final step involves coupling the phenoxyacetic acid intermediate with the sulfone intermediate and 4-methylbenzylamine under dehydrating conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfone group, converting it back to the corresponding sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts alkylation or acylation reagents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)acetamide may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfone group could play a role in binding to specific molecular targets, while the aromatic rings might facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The target’s methyl groups (electron-donating) contrast with fluorine () and chlorine (), which are electron-withdrawing.
  • Steric Effects : The 4-isopropyl group in introduces steric hindrance absent in the target compound, which may influence binding affinity in biological systems .
  • Hydrogen Bonding: The sulfone group in the target and analogs () enables hydrogen bonding, but the 3,4-dimethylphenoxy group may reduce H-bond acceptor capacity compared to methoxy or chloro substituents .

Structural and Crystallographic Insights

Crystal structures of dichlorophenyl-thiazolyl acetamides () reveal twisted conformations between aromatic and heterocyclic rings (e.g., 61.8° dihedral angle), stabilized by N–H···N hydrogen bonds.

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